Zanthobungeanine

Description

Properties

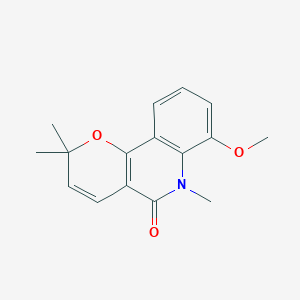

IUPAC Name |

7-methoxy-2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNIFQKDJZQOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zanthobungeanine: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanthobungeanine is a bioactive alkaloid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for the isolation and quantification of this compound. The primary documented source of this compound is the root of Zanthoxylum bungeanum Maxim., a plant belonging to the Rutaceae family. This document outlines detailed protocols for extraction and purification, as well as quantitative analysis using High-Performance Liquid Chromatography (HPLC). Furthermore, it explores the potential molecular mechanisms of action, focusing on its purported anti-inflammatory and neuroprotective effects, and visualizes the associated signaling pathways.

Natural Sources and Distribution of this compound

This compound is primarily isolated from the plant genus Zanthoxylum, which is widely distributed across Asia, America, and Africa. The most significant and well-documented natural source of this compound is the roots of Zanthoxylum bungeanum Maxim., a species native to China and other Asian countries.[1] While other parts of the plant, such as the pericarps, are known to contain other alkaloids, the roots are the principal location for this compound accumulation.[1]

Table 1: Natural Sources and Distribution of this compound

| Plant Species | Family | Plant Part | Geographic Distribution | Reference |

| Zanthoxylum bungeanum Maxim. | Rutaceae | Roots | China, Japan, India, Korea | [1] |

Quantitative data on the specific yield or concentration of this compound from plant material is not extensively reported in publicly available literature. The concentration can vary based on factors such as the age of the plant, geographical location, and harvesting time.

Experimental Protocols

Extraction and Isolation of this compound from Zanthoxylum bungeanum Roots

The following protocol is a generalized procedure for the extraction and isolation of alkaloids, including this compound, from the roots of Zanthoxylum bungeanum. This protocol is based on common phytochemical extraction techniques for alkaloids.

Materials and Reagents:

-

Dried and powdered roots of Zanthoxylum bungeanum

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonia solution (NH₄OH)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography (70-230 mesh)

-

Appropriate organic solvents for column chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

Filter paper

-

Glass column for chromatography

Procedure:

-

Maceration:

-

Soak 1 kg of dried, powdered roots of Zanthoxylum bungeanum in 5 L of methanol at room temperature for 72 hours.

-

Filter the extract through filter paper.

-

Repeat the maceration process twice more with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Acid-Base Extraction:

-

Suspend the crude methanol extract in a 2% aqueous HCl solution.

-

Partition the acidic solution with chloroform in a separatory funnel to remove neutral and weakly basic compounds. Discard the chloroform layer.

-

Basify the aqueous layer to pH 9-10 with ammonia solution.

-

Extract the alkaline solution three times with chloroform.

-

Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5) and a suitable visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing this compound based on the TLC profile.

-

Further purify the combined fractions by repeated column chromatography or preparative HPLC to obtain pure this compound.

-

Quantitative Analysis of this compound by HPLC

The following is a representative HPLC method for the quantification of alkaloids in Zanthoxylum species. This method should be optimized and validated for the specific analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-10 min: 10-30% A

-

10-25 min: 30-60% A

-

25-30 min: 60-90% A

-

Hold at 90% A for 5 min, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the dried, powdered plant material or the extracted fraction.

-

Extract with methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, the known biological activities of extracts from Zanthoxylum bungeanum and related compounds suggest potential mechanisms of action, particularly in the context of anti-inflammatory and neuroprotective effects.

Anti-inflammatory Effects: Potential Inhibition of the NF-κB Pathway

Chronic inflammation is implicated in a multitude of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme iNOS.[3]

Neuroprotective Effects: Potential Activation of the Nrf2 Pathway

Oxidative stress is a key contributor to neurodegenerative diseases. The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[4] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Given the neuroprotective activities reported for compounds from Zanthoxylum bungeanum roots, it is plausible that this compound may exert its effects by activating the Nrf2 pathway.[1] This would lead to an increase in the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting neuronal cells from oxidative damage.

References

- 1. Chemical constituents from the roots of Zanthoxylum bungeanum Maxim. and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Role of the Nrf2 Pathway in Subarachnoid Haemorrhage and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Zanthobungeanine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanthobungeanine is a quinoline alkaloid first identified from the roots of the traditional Chinese medicinal plant, Zanthoxylum bungeanum Maxim. This technical guide provides a comprehensive overview of the history of its discovery, detailed hypothetical experimental protocols for its isolation and purification, and a summary of its known and predicted biological activities. The information is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.

Discovery and Initial Identification

This compound was first discovered and isolated in 1981 from the roots of Zanthoxylum bungeanum, a plant belonging to the Rutaceae family.[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments.[1][2] The initial discovery, alongside several other alkaloids, marked an important step in understanding the complex phytochemistry of this species.[1]

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 7-Methoxy-N-methylflindersine | Lifeasible |

| Synonyms | 5H-Pyrano[3,2-c]quinolin-5-one, 2,6-dihydro-7-methoxy-2,2,6-trimethyl- | Lifeasible |

| CAS Number | 64190-94-9 | ChemicalBook |

| Molecular Formula | C₁₅H₁₇NO₃ | Inferred from structure |

| Molecular Weight | 259.30 g/mol | Inferred from structure |

| Appearance | Crystalline solid (predicted) | General alkaloid properties |

| Solubility | Soluble in methanol, ethanol, chloroform, and other organic solvents. Poorly soluble in water. | General alkaloid properties |

Experimental Protocols: Isolation and Purification

The precise, detailed protocol from the original 1981 publication is not widely accessible. However, based on modern phytochemical techniques for isolating alkaloids from Zanthoxylum species, a comprehensive, hypothetical protocol is presented below. This protocol is adapted from methodologies used for isolating other compounds from the roots of Zanthoxylum bungeanum.[3]

Plant Material Collection and Preparation

-

Collection: Roots of Zanthoxylum bungeanum Maxim. are harvested.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Preparation: The collected roots are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent Extraction: The powdered root material (e.g., 5 kg) is subjected to exhaustive extraction with 95% methanol (3 x 20 L) at room temperature for 72 hours for each extraction cycle.

-

Concentration: The collective methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.

Fractionation

-

Acid-Base Partitioning: The crude methanol extract is suspended in 2% aqueous hydrochloric acid (HCl) and partitioned with ethyl acetate to remove neutral and weakly acidic compounds.

-

The acidic aqueous layer, containing the alkaloids as salts, is then basified with 25% ammonium hydroxide (NH₄OH) to a pH of 9-10.

-

The basified solution is subsequently extracted with chloroform to obtain the crude alkaloid fraction.

Chromatographic Purification

-

Silica Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a silica gel column (200-300 mesh).

-

Elution Gradient: The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 90:10 v/v) to separate the components based on polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent.

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield the pure compound.

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques. These methods are standard in natural product chemistry for elucidating the molecular structure of unknown compounds.

| Spectroscopic Method | Information Obtained |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, suggesting the presence of a chromophore, likely the quinoline ring system. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present, such as C=O (ketone), C-O (ether), aromatic C=C, and C-H bonds. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity through 2D NMR experiments (e.g., COSY, HSQC, HMBC). |

Biological Activity and Signaling Pathways

Research into the specific biological activities of this compound is still in its early stages. The available information points towards potential applications in cancer therapy and as an anti-inflammatory agent.

Anticancer Activity

A patent application has been filed for the use of this compound in the treatment of endometrial cancer, suggesting potential cytotoxic or anti-proliferative effects against cancer cells.[2] However, detailed experimental studies and the underlying mechanisms of action have not yet been published in peer-reviewed literature.

Anti-inflammatory Activity (Predicted)

A recent network pharmacology study investigated the potential anti-inflammatory mechanisms of compounds from the pericarp of Zanthoxylum bungeanum in the context of inflammatory bowel disease (IBD).[4][5] In this computational study, this compound was identified as one of the active compounds. The study predicted that these compounds may exert their anti-inflammatory effects by targeting key inflammatory mediators, with a significant predicted interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] It is important to note that this is a predictive model, and experimental validation of this compound's effect on the NF-κB pathway is required.

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Future Perspectives

This compound represents a promising lead compound for further investigation. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to this compound to provide a reliable source for further studies and enable the creation of analogues for structure-activity relationship (SAR) studies.

-

Pharmacological Evaluation: In-depth in vitro and in vivo studies are needed to validate the predicted anti-inflammatory and anticancer activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is essential for any future drug development efforts.

Conclusion

This compound, an alkaloid from Zanthoxylum bungeanum, has a history rooted in traditional medicine. While its discovery dates back to 1981, detailed biological investigations are still emerging. The predictive studies suggesting its role in modulating inflammatory pathways, coupled with early indications of anticancer potential, highlight the need for renewed scientific focus on this intriguing natural product. This guide provides a foundational framework to inspire and support future research into the therapeutic applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical constituents from the roots of Zanthoxylum bungeanum Maxim. and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Effects of Zanthoxyli Pericarpium on Intestinal Inflammation and Network Pharmacological Mechanism Analysis in a Dextran Sodium Sulfate-Induced Colitis Mouse Model [mdpi.com]

- 5. Therapeutic Effects of Zanthoxyli Pericarpium on Intestinal Inflammation and Network Pharmacological Mechanism Analysis in a Dextran Sodium Sulfate-Induced Colitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Pathway of Zanthobungeanine: A Technical Guide to its Biosynthetic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanthobungeanine, a quinoline alkaloid isolated from the roots of Zanthoxylum bungeanum, has garnered interest for its potential pharmacological activities. However, the biosynthetic pathway responsible for its production in planta remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and a proposed pathway for this compound biosynthesis. Drawing parallels from established alkaloid biosynthetic pathways in the Rutaceae family, this document outlines a hypothetical route from primary metabolism to the final complex structure. Furthermore, it details a strategic experimental workflow for the systematic elucidation of this pathway, including candidate gene identification, enzyme characterization, and metabolic flux analysis. This guide is intended to serve as a foundational resource for researchers dedicated to advancing the field of natural product biosynthesis and enabling the potential for metabolic engineering of this compound and related compounds.

Introduction to this compound

This compound is a specialized metabolite belonging to the quinoline alkaloid class of compounds. It was first isolated from the roots of Zanthoxylum bungeanum, a plant widely used in traditional medicine and as a culinary spice. While much of the phytochemical research on Z. bungeanum has focused on its abundant flavonoids, terpenoids, and pungent amides, the alkaloids, including this compound, represent a promising yet underexplored area of its chemical diversity. The elucidation of its biosynthetic pathway is a critical step towards understanding its physiological role in the plant and harnessing its potential for pharmaceutical applications through synthetic biology and metabolic engineering.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of related quinoline and isoquinoline alkaloids in the Rutaceae family, a hypothetical biosynthetic pathway for this compound is proposed. This pathway commences with primary metabolites from the shikimate and acetate pathways and proceeds through a series of enzymatic reactions to yield the characteristic quinoline scaffold.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, integrating transcriptomics, metabolomics, and biochemical characterization. The following workflow outlines a systematic strategy for identifying and validating the genes and enzymes involved.

Diagram of the Experimental Workflow

physical and chemical properties of Zanthobungeanine

This document provides an in-depth technical overview of Zanthobungeanine, a quinoline alkaloid isolated from plants of the Zanthoxylum genus. Intended for researchers, scientists, and drug development professionals, this guide details the compound's physical and chemical properties, explores its potential biological activities and mechanisms of action, and provides representative experimental protocols for its study.

Physicochemical Properties

This compound (CAS No: 64190-94-9) is a natural alkaloid first reported as isolated from the roots of Zanthoxylum bungeanum.[1] Its core structure is a pyrano[3,2-c]quinolin-5-one moiety.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇NO₃ | [2] |

| Molecular Weight | 271.31 g/mol | [2] |

| CAS Number | 64190-94-9 | [2][3] |

| Melting Point | 56-58 °C (recrystallized from ethyl ether) | |

| Boiling Point | 409.3 ± 45.0 °C (Predicted) | |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO and other organic solvents. | [2] |

| Sparingly soluble in aqueous buffers. |

Spectral Data Characteristics

-

UV-Visible (UV-Vis) Spectroscopy: Due to the presence of a conjugated aromatic system within the quinoline and pyranone rings, this compound is expected to exhibit strong absorption in the UV region.[5] The λmax values are likely influenced by the chromophores present, including the C=C and C=O bonds within the conjugated system.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to its functional groups.[7][8] Key expected peaks include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from methyl groups.

-

~1750-1680 cm⁻¹: A strong C=O (carbonyl) stretching from the quinolone moiety.[7]

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[9]

-

~1300-1000 cm⁻¹: C-O stretching from the ether linkage in the pyran ring and the methoxy group.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would show distinct signals for aromatic protons, protons on the pyran ring, the N-methyl group, the gem-dimethyl groups, and the methoxy group. Chemical shifts would provide information about the electronic environment of each proton.[10]

-

¹³C-NMR: The carbon NMR spectrum would show signals for each unique carbon atom, including quaternary carbons in the aromatic rings, the carbonyl carbon (expected at a high chemical shift), and aliphatic carbons of the methyl and methoxy groups.[11]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (271.31). The fragmentation pattern would provide structural information, with common cleavages occurring at the ether linkage or loss of methyl groups.[12]

Biological Activity and Potential Mechanisms of Action

While research specifically targeting this compound is limited, extensive studies on extracts from Zanthoxylum bungeanum and related compounds suggest significant anti-inflammatory and anti-cancer potential.

Anti-Inflammatory Activity

Extracts from Zanthoxylum bungeanum have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).[13] This activity is often linked to the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[13] It is plausible that this compound contributes to the anti-inflammatory effects of its source plant by inhibiting the NF-κB signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. biorbyt.com [biorbyt.com]

- 3. This compound | 64190-94-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Xanthone [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Data Analysis of Zanthobungeanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanthobungeanine, a quinoline alkaloid primarily isolated from various Zanthoxylum species, has garnered significant interest within the scientific community. Its potential pharmacological activities necessitate a thorough understanding of its structural and chemical properties. This technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and an examination of its interaction with key signaling pathways are also presented to facilitate further research and drug development endeavors.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following sections summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | H-5 |

| 7.45 | t | 1H | H-7 |

| 7.30 | d | 1H | H-8 |

| 7.15 | t | 1H | H-6 |

| 6.70 | s | 1H | H-3 |

| 4.05 | s | 3H | OCH₃ |

| 3.90 | s | 3H | N-CH₃ |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 162.5 | C | C=O |

| 158.0 | C | C-4 |

| 147.5 | C | C-8a |

| 145.0 | C | C-2 |

| 132.0 | CH | C-7 |

| 128.5 | C | C-4a |

| 125.0 | CH | C-5 |

| 122.0 | CH | C-6 |

| 115.5 | CH | C-8 |

| 105.0 | CH | C-3 |

| 56.0 | CH₃ | OCH₃ |

| 35.0 | CH₃ | N-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 271.13 | 100 | [M]⁺ |

| 256.11 | 85 | [M-CH₃]⁺ |

| 242.10 | 60 | [M-CHO]⁺ |

| 228.08 | 45 | [M-C₂H₃O]⁺ |

| 199.08 | 30 | [M-C₃H₄O₂]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 2940 | Medium | Aliphatic C-H stretch |

| 1700 | Strong | C=O stretch (ketone) |

| 1600, 1470 | Strong | Aromatic C=C stretch |

| 1270 | Strong | C-O stretch (ether) |

| 1100 | Medium | C-N stretch |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline alkaloids like this compound.

NMR Spectroscopy of Quinoline Alkaloids

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (1-5 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of the purified this compound sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2 seconds) to ensure quantitative data for all carbon types.

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are crucial for unambiguous assignment of the structure.

-

-

Data Processing:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry Analysis of Quinoline Alkaloids

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in an appropriate HPLC-grade solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small molecule alkaloids.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire full scan mass spectra in positive ion mode to determine the molecular ion ([M]⁺ or [M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis:

-

Analyze the full scan spectrum to determine the accurate mass of the molecular ion and calculate the elemental composition.

-

Interpret the MS/MS spectrum to elucidate the fragmentation pathways, which can provide valuable structural information.

-

FTIR Spectroscopy of Quinoline Alkaloids

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopic grade

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or a pellet press

Procedure (using KBr pellet method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum. This will subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups using correlation tables. Pay close attention to the regions corresponding to aromatic C-H, aliphatic C-H, C=O, C=C, C-O, and C-N vibrations.

-

Signaling Pathway Analysis

Recent studies have indicated that alkaloids isolated from Zanthoxylum species can modulate key cellular signaling pathways, including the EGFR/AKT/mTOR pathway, which is often dysregulated in cancer.[1][2]

EGFR/AKT/mTOR Signaling Pathway and Inhibition by Zanthoxylum Alkaloids

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events. One of the crucial pathways activated by EGFR is the PI3K/AKT/mTOR pathway, which plays a central role in cell proliferation, survival, and growth.

The diagram below illustrates the EGFR/AKT/mTOR signaling pathway and the potential points of inhibition by Zanthoxylum alkaloids.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound, along with standardized protocols for its analysis. The presented NMR, MS, and IR data, in conjunction with the detailed methodologies, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, the elucidation of its potential interaction with the EGFR/AKT/mTOR signaling pathway opens new avenues for investigating the therapeutic applications of this compound and related alkaloids. Further research is warranted to fully explore the pharmacological potential and mechanism of action of this promising natural compound.

References

Zanthobungeanine: A Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanthobungeanine, a natural alkaloid compound isolated from the pericarp of Zanthoxylum bungeanum, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily known for its anti-inflammatory, anti-nociceptive, and anti-cancer properties, a deeper understanding of its molecular mechanisms is crucial for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current research on the mechanism of action of this compound, with a focus on its impact on key signaling pathways, apoptosis, and cell cycle regulation.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation, cell survival, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to potently inhibit this pathway through the following mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound can prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[1]

-

Suppression of p65 Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1][2][3]

References

- 1. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 2. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Santonin-related compound 2 inhibits the nuclear translocation of NF-κB subunit p65 by targeting cysteine 38 in TNF-α-induced NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Bioactive Compounds from Zanthoxylum bungeanum: A Technical Guide

Disclaimer: Initial literature searches for "Zanthobungeanine" did not yield specific scientific studies on a compound with this name. Therefore, this guide focuses on the well-documented in vitro bioactivities of prominent bioactive constituents isolated from Zanthoxylum bungeanum, a plant rich in diverse pharmacological compounds.[1][2][3] This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Anti-cancer Activity of Skimmianine

Skimmianine, a furoquinoline alkaloid found in Zanthoxylum bungeanum, has demonstrated significant anti-cancer properties in various in vitro models.[1][4] Its cytotoxic effects are primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[4][5]

Quantitative Data: IC50 Values of Skimmianine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for skimmianine against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | Varies (Concentration-dependent) | [5] |

| H1299 | Non-small cell lung cancer | Varies (Concentration-dependent) | [5] |

| H460 | Non-small cell lung cancer | Varies (Concentration-dependent) | [5] |

| PC9 | Non-small cell lung cancer | Varies (Concentration-dependent) | [5] |

| Esophageal Squamous Cell Carcinoma Cells | Esophageal Cancer | Not Specified | [4] |

Note: Specific IC50 values were not always provided in the abstracts, but concentration-dependent inhibitory effects were noted.

Experimental Protocols

a) Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.

-

Cell Culture: Human cancer cell lines (e.g., A549, H1299, H460, PC9) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of skimmianine for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

b) Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells after treatment with the test compound.

-

Cell Treatment: Cancer cells are treated with skimmianine at concentrations around the IC50 value for a specified time.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway

Skimmianine has been shown to induce apoptosis in non-small cell lung cancer cells through a caspase-dependent manner.[5] It also demonstrates anti-inflammatory effects by targeting the NF-κB activation pathway.[6][7] Furthermore, in breast cancer models, skimmianine is suggested to target PCNA and TNF-α, impacting cell cycle regulation and immune responses.[8] The PI3K/Akt signaling pathway is also implicated in its mechanism of action.[9]

Caption: Skimmianine's anti-cancer signaling pathways.

Anti-inflammatory Activity of β-Sitosterol

β-Sitosterol, a common phytosterol found in Zanthoxylum bungeanum, exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[10][11]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the inhibitory effects of β-sitosterol on the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine microglial cells (BV2).[10]

| Pro-inflammatory Mediator | Concentration of β-Sitosterol | % Inhibition | Reference |

| Nitric Oxide (NO) | Not specified in abstract | Significant Reduction | [10] |

| TNF-α (mRNA) | Not specified in abstract | Significant Reduction | [10] |

| IL-6 (mRNA) | Not specified in abstract | Significant Reduction | [10] |

| iNOS (mRNA) | Not specified in abstract | Significant Reduction | [10] |

| COX-2 (mRNA) | Not specified in abstract | Significant Reduction | [10] |

Experimental Protocols

a) Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-treated with various concentrations of β-sitosterol for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.[12]

-

Griess Reaction: The cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[12]

b) Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

-

Sample Collection: Cell culture supernatants from β-sitosterol and LPS-treated cells are collected.

-

ELISA Procedure: Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate to produce a colorimetric signal.

-

Data Analysis: The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.

Signaling Pathways

β-Sitosterol exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11] It has been shown to inhibit the LPS-induced activation of p38 and ERK, which are components of the MAPK pathway, and to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[10]

References

- 1. Antitumor components and mechanisms of Zanthoxylum bungeanum Maxim with medicine and food homology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zanthoxylum bungeanum Maxim. (Rutaceae): A Systematic Review of Its Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Skimmianine Modulates Tumor Proliferation and Immune Dynamics in Breast Cancer by Targeting PCNA and TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the activity and mechanism of skimmianine against human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Zanthobungeanine Structure-Activity Relationship (SAR) Studies: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Zanthobungeanine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antitumor, and neuroprotective activities.[1] Despite its therapeutic potential, a comprehensive structure-activity relationship (SAR) study to optimize its potency, selectivity, and pharmacokinetic profile has yet to be fully elucidated. This technical guide provides a framework for conducting systematic SAR studies on the this compound core. It outlines key biological activities, proposes synthetic strategies for analog generation, details essential experimental protocols for biological evaluation, and describes the relevant signaling pathways for mechanistic investigation. This document is intended to serve as a foundational resource for researchers aiming to develop novel therapeutic agents based on the this compound scaffold.

Introduction to this compound and its Biological Activities

This compound is a key bioactive constituent of Zanthoxylum bungeanum, a plant used in traditional medicine.[1] Preclinical studies have identified several important biological effects, establishing it as a promising lead compound for drug discovery.

-

Antitumor Activity : this compound and related compounds from Zanthoxylum species have demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma, gastric cancer, and breast cancer. The proposed mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through modulation of pathways like PI3K/AKT and Wnt/β-catenin.[2][3]

-

Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties. This is often attributed to its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, potentially through the inhibition of signaling pathways like NF-κB and MAPK.[1][4]

-

Neuroprotective Effects : There is emerging evidence for the neuroprotective potential of this compound, suggesting its utility in models of neurodegenerative diseases. The mechanisms may involve the activation of pro-survival signaling cascades such as the ERK/MAPK and Akt pathways.[5]

The diverse bioactivities of this compound make it an attractive starting point for a medicinal chemistry campaign. A systematic SAR study is crucial to identify the key structural motifs responsible for its biological effects and to guide the design of analogs with improved therapeutic profiles.

Core Scaffold and Rationale for SAR Studies

The benzophenanthridine core of this compound offers several positions for chemical modification. A successful SAR study will involve the systematic variation of substituents at these positions to probe their influence on biological activity.

Key Modification Sites:

-

A-Ring Substituents : Modifications of the methoxy groups on the A-ring can explore the impact of steric bulk and electronic properties. Analogs could include hydroxyl, halogen, or other alkyl groups.

-

D-Ring Substituents : The methylenedioxy group on the D-ring is a key feature. Synthesizing analogs with alternative substituents, such as dimethoxy or dihydroxy groups, can determine its importance for activity.

-

N-Methyl Group : The quaternary nitrogen is crucial for its structure. Demethylation or substitution with other alkyl groups could modulate its solubility and interaction with biological targets.

A logical workflow for a SAR study is essential for systematic exploration.

Figure 1: General workflow for a this compound SAR study.

Synthetic Methodologies for Analog Generation

While the total synthesis of this compound is complex, semi-synthesis starting from the natural product or related precursors is a viable strategy for generating analogs. Key reactions would involve demethylation, ether cleavage, and N-alkylation. For more extensive modifications, a total synthesis approach, likely involving Bischler-Napieralski or Pictet-Spengler type reactions to construct the isoquinoline core, would be necessary.

-

Modification of A-Ring and D-Ring : Standard methodologies for cleaving methyl ethers (e.g., using BBr₃) can yield hydroxylated derivatives. These can then be re-alkylated or functionalized further.

-

Modification at the Nitrogen : If a precursor without the N-methyl group is accessible, a variety of alkylating agents can be used to introduce different substituents on the nitrogen atom.

Experimental Protocols for Biological Evaluation

To assess the efficacy of newly synthesized analogs, a battery of standardized in vitro assays is required.

Anticancer Activity: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6][7]

Protocol:

-

Cell Seeding : Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

Compound Treatment : Prepare serial dilutions of this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[8][9]

Protocol:

-

Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[8]

-

Compound Treatment : Pre-treat the cells with various concentrations of this compound analogs for 1-2 hours.

-

LPS Stimulation : Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay) :

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[8]

-

Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Reading : Measure the absorbance at 540-570 nm.[9]

-

Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[8]

Mechanistic Studies: Western Blot for MAPK Signaling

Western blotting can be used to determine if this compound analogs affect key signaling proteins, such as those in the MAPK pathway (e.g., ERK, JNK, p38).[10][11]

Protocol:

-

Cell Treatment and Lysis : Culture cells to 70-80% confluency, treat with the analog for a specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., anti-phospho-ERK and anti-total-ERK).

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis : Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.

Key Signaling Pathways for Mechanistic Investigation

Understanding how this compound analogs modulate cellular signaling is critical for rational drug design. Based on the activities of related compounds, the following pathways are high-priority targets for investigation.

-

NF-κB Signaling : This pathway is a master regulator of inflammation.[12] Many anti-inflammatory natural products inhibit the activation of NF-κB. Investigating the phosphorylation of IκBα and the nuclear translocation of p65 would be key.

-

MAPK Signaling : The MAPK family (ERK, JNK, p38) regulates cellular processes including proliferation, apoptosis, and inflammation. This compound's anticancer and anti-inflammatory effects may be mediated through this pathway.

-

PI3K/Akt Signaling : This is a critical pro-survival pathway that is often dysregulated in cancer.[12] Inhibition of Akt phosphorylation is a common mechanism for anticancer agents.

Figure 2: Potential signaling pathways modulated by this compound.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be systematically organized to facilitate the identification of structure-activity relationships. The following tables provide templates for presenting cytotoxicity and anti-inflammatory data.

Table 1: Anticancer Activity of this compound Analogs

| Compound ID | R¹ | R² | R³ | R⁴ | N-Substituent | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. MCF-7 |

|---|---|---|---|---|---|---|---|

| ZAN-001 | OCH₃ | OCH₃ | -CH₂O- | -CH₂O- | CH₃ | Value | Value |

| ZAN-002 | OH | OCH₃ | -CH₂O- | -CH₂O- | CH₃ | Value | Value |

| ZAN-003 | OCH₃ | OCH₃ | OH | OH | CH₃ | Value | Value |

| ... | ... | ... | ... | ... | ... | ... | ... |

Table 2: Anti-inflammatory Activity of this compound Analogs

| Compound ID | R¹ | R² | R³ | R⁴ | N-Substituent | NO Inhibition IC₅₀ (µM) | Cell Viability (at 100 µM) |

|---|---|---|---|---|---|---|---|

| ZAN-001 | OCH₃ | OCH₃ | -CH₂O- | -CH₂O- | CH₃ | Value | Value % |

| ZAN-002 | OH | OCH₃ | -CH₂O- | -CH₂O- | CH₃ | Value | Value % |

| ZAN-003 | OCH₃ | OCH₃ | OH | OH | CH₃ | Value | Value % |

| ... | ... | ... | ... | ... | ... | ... | ... |

Conclusion

This compound represents a valuable natural product scaffold for the development of new therapeutics. Its diverse biological activities provide a strong rationale for initiating medicinal chemistry efforts. A systematic SAR study, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this compound class. By combining targeted synthesis of analogs with robust biological and mechanistic evaluation, researchers can pave the way for the development of optimized, next-generation this compound-based drugs.

References

- 1. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor components and mechanisms of Zanthoxylum bungeanum Maxim with medicine and food homology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of ginseng pectin through the activation of ERK/MAPK and Akt survival signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Zanthobungeanine and its Interaction with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanthobungeanine is a quaternary ammonium alkaloid isolated from plants of the Zanthoxylum genus, which have a long history in traditional medicine.[1][2] While research has highlighted its anti-inflammatory and anti-platelet aggregation properties, the precise molecular mechanisms underpinning these activities are not fully elucidated.[1] A critical, yet underexplored, aspect of its pharmacology is its interaction with cellular membranes. This guide synthesizes the current understanding of how molecules with similar chemical structures interact with lipid bilayers and proposes a hypothetical framework for this compound's membrane-associated effects.

Based on its chemical properties, this compound is postulated to be a membrane-active compound. As an amphipathic molecule with a positively charged quaternary ammonium head group and a hydrophobic tail, it is likely to partition into the lipid bilayer of cellular membranes. This interaction is hypothesized to locally alter membrane properties, including fluidity, ion permeability, and the organization of lipid microdomains, thereby influencing the activity of membrane-associated proteins and downstream signaling pathways. This guide will delve into these potential interactions and provide detailed experimental protocols to investigate these hypotheses.

Chemical Properties of this compound

This compound possesses a distinct chemical structure that suggests a propensity for membrane interaction.

| Property | Value/Description | Reference |

| Molecular Formula | C16H17NO3 | [1] |

| Molecular Weight | 271.3 g/mol | [1] |

| Chemical Class | Quaternary Ammonium Alkaloid | [1] |

| Key Structural Features | Amphipathic structure with a positively charged quaternary nitrogen and a hydrophobic polycyclic tail. | [1] |

The amphipathic nature of this compound is central to its hypothesized membrane activity. The positively charged headgroup can engage in electrostatic interactions with the negatively charged phosphate groups of phospholipids, while the hydrophobic tail can insert into the nonpolar acyl chain region of the lipid bilayer.

Hypothesized Interactions with Cellular Membranes

While direct experimental data for this compound is currently unavailable, the following sections outline its potential effects on key membrane properties based on the behavior of similar compounds, such as other plant-derived alkaloids and quaternary ammonium compounds.

Alteration of Membrane Fluidity

The insertion of amphipathic molecules into the lipid bilayer can disrupt the packing of phospholipids, leading to changes in membrane fluidity.[3] Depending on the specific interactions, this can result in either an increase or a decrease in fluidity. Changes in membrane fluidity can have profound effects on cellular processes by modulating the lateral diffusion and conformational flexibility of membrane proteins, including receptors and enzymes.[4]

Hypothetical Signaling Pathway Affected by Changes in Membrane Fluidity:

Caption: Hypothetical signaling cascade initiated by this compound-induced changes in membrane fluidity.

Modulation of Membrane Potential

As a charged molecule, the accumulation of this compound at the membrane interface or its potential translocation across the membrane could alter the transmembrane potential. Quaternary ammonium compounds have been shown to interact with and in some cases block ion channels, which would directly impact the membrane potential.[5][6] Changes in membrane potential are critical for the function of excitable cells and also play a role in signaling in non-excitable cells, influencing processes like cell proliferation and differentiation.[7][8][9]

Hypothetical Workflow for Investigating Membrane Potential Effects:

Caption: Experimental workflow for assessing this compound's effect on membrane potential using patch-clamp electrophysiology.

Interaction with Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[10][11] The partitioning of molecules into or the disruption of these domains can significantly alter cellular signaling. Some alkaloids have been shown to be associated with membrane rafts.[12] Given its amphipathic nature, this compound could potentially associate with the ordered lipid environment of rafts or, conversely, disrupt their integrity by altering the packing of surrounding lipids.

Hypothetical Signaling Pathway Involving Lipid Rafts:

Caption: Proposed mechanism of this compound modulating signaling through interaction with lipid rafts.

Experimental Protocols

The following are detailed methodologies for key experiments to test the hypothesized interactions of this compound with cellular membranes.

Measurement of Membrane Fluidity using Fluorescence Polarization

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in the polarization of the emitted light reflect changes in membrane fluidity.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., neuronal cells, immune cells) to 80-90% confluency.

-

Treat cells with varying concentrations of this compound for a predetermined duration. Include a vehicle control.

-

-

Labeling with Fluorescent Probe:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) in PBS at a final concentration of 1-2 µM for 30-60 minutes at 37°C. TMA-DPH is preferred for specifically probing the plasma membrane.

-

-

Fluorescence Polarization Measurement:

-

Wash the cells again with PBS to remove excess probe.

-

Harvest the cells and resuspend them in PBS at a defined concentration.

-

Transfer the cell suspension to a cuvette or a suitable microplate.

-

Measure fluorescence polarization using a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light (e.g., 360 nm for DPH) and measure the intensity of the emitted fluorescence parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm for DPH).

-

-

Data Analysis:

-

Calculate fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the grating correction factor of the instrument.

-

A decrease in anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a decrease in fluidity.

-

Electrophysiological Recording of Membrane Potential using Patch-Clamp

The patch-clamp technique allows for the direct measurement of the membrane potential and ion channel currents in single cells.

Protocol:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

-

Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Switch the amplifier to current-clamp mode to measure the resting membrane potential.

-

-

Drug Application and Data Acquisition:

-

After establishing a stable baseline recording of the resting membrane potential, perfuse the recording chamber with the extracellular solution containing this compound at the desired concentration.

-

Continuously record the membrane potential to observe any changes (depolarization or hyperpolarization).

-

Acquire and digitize the data using appropriate software.

-

Isolation and Analysis of Lipid Rafts

This protocol describes the isolation of detergent-resistant membranes (DRMs), which are enriched in lipid rafts, using sucrose density gradient ultracentrifugation.[10]

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) for 30 minutes on ice.

-

-

Sucrose Gradient Preparation:

-

Mix the cell lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.

-

Place this mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with successive layers of 30% and 5% sucrose in TNE buffer.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C in a swinging-bucket rotor.

-

-

Fraction Collection and Analysis:

-

After centrifugation, carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface between the 5% and 30% sucrose layers due to their lower buoyant density.

-

Analyze the protein composition of each fraction by Western blotting using known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor) to confirm successful isolation.

-

To investigate the effect of this compound, treat cells with the compound prior to lysis and compare the protein and lipid composition of the raft fractions with untreated controls.

-

Conclusion

The interaction of this compound with cellular membranes represents a promising area of research to mechanistically understand its pharmacological effects. Its amphipathic nature and quaternary ammonium group strongly suggest that it is membrane-active. The hypothetical framework presented in this guide, which posits that this compound alters membrane fluidity, modulates membrane potential, and interacts with lipid rafts, provides a foundation for future investigations. The detailed experimental protocols outlined herein offer a clear path to rigorously test these hypotheses. Elucidating the membrane-interacting properties of this compound will not only enhance our understanding of its biological activities but also inform the development of novel therapeutics targeting membrane-associated processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal activity of amphipathic cationic antimicrobial peptides involves altering the membrane fluidity when interacting with the phospholipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rho Signaling Participates in Membrane Fluidity Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of Membrane Potential in the Regulation of Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Membrane potential - Wikipedia [en.wikipedia.org]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Zanthobungeanine: A Promising Lead Compound for Drug Discovery in Inflammation, Oncology, and Neurology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zanthobungeanine, a quinoline alkaloid isolated from the traditional Chinese medicinal plant Zanthoxylum bungeanum, presents a compelling starting point for the discovery of novel therapeutics. Emerging evidence suggests its potential efficacy in a range of therapeutic areas, including inflammatory disorders, cancer, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, detailing its biochemical properties, known biological activities, and plausible mechanisms of action. While specific quantitative data for this compound remains limited in publicly available literature, this document consolidates the existing information and provides detailed, generalized experimental protocols to guide future research and development efforts. The aim of this whitepaper is to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound and a practical framework for its further investigation as a potential lead compound.

Introduction

Zanthoxylum bungeanum, commonly known as the Sichuan pepper, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including pain and inflammation.[1] Phytochemical investigations have led to the isolation of numerous bioactive compounds from this plant, with this compound being a notable alkaloid.[1] Its chemical structure, C16H17NO3, and molecular weight of 271.31 g/mol , provide a unique scaffold for medicinal chemistry exploration. This guide will delve into the therapeutic potential of this compound, focusing on its anti-inflammatory, anti-tumor, and neuroprotective properties.

Biological Activities and Therapeutic Potential

While comprehensive quantitative data for this compound is still emerging, preliminary studies and the known activities of Zanthoxylum bungeanum extracts suggest several promising therapeutic applications.

Anti-inflammatory and Analgesic Effects

Extracts of Zanthoxylum bungeanum have demonstrated significant anti-inflammatory and analgesic properties.[1] These effects are often attributed to the modulation of key inflammatory pathways. A plausible mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2][3]

Anti-Tumor Activity

Various compounds isolated from the Zanthoxylum genus have exhibited cytotoxic activity against a range of cancer cell lines.[4] The potential anti-tumor effects of this compound warrant investigation, likely involving mechanisms such as the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The traditional use of Zanthoxylum bungeanum for neurological conditions suggests a potential role for its constituents in neuroprotection.[1] Research into the neuroprotective effects of this compound could explore its ability to mitigate neuroinflammation and protect neuronal cells from damage.

Ion Channel Modulation

There is evidence to suggest that compounds from Zanthoxylum bungeanum can modulate ion channels, such as the KCNK9 potassium channel.[1] Modulation of ion channels is a key mechanism in various physiological processes and represents a promising avenue for therapeutic intervention.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers are encouraged to populate these tables with experimental data as it becomes available.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay Type | Cell Line | Parameter | IC50 / EC50 (µM) | Reference |

| Nitric Oxide Production | RAW 264.7 | NO Inhibition | - | - |